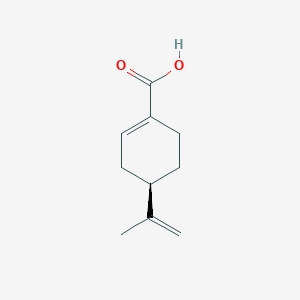
Perillic acid (-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perillic acid, also known as 4-isopropenyl-1-cyclohexene-1-carboxylic acid, is a monoterpenoid derived from the oxidation of limonene. It is a naturally occurring compound found in the essential oils of various plants, including citrus fruits. Perillic acid has garnered significant attention due to its potential anticancer and immunomodulatory properties .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Perillische Säure kann durch die mikrobielle Oxidation von Limonen synthetisiert werden. Der Prozess beinhaltet die Verwendung von Mikroorganismen wie der Hefe Yarrowia lipolytica, die Limonen unter optimierten Bedingungen in Perillische Säure umwandelt. Die Reaktion findet typischerweise in einem Bioreaktor mit Top-Belüftung statt, um die Verflüchtigung des Terpens zu minimieren .
Industrielle Produktionsmethoden: Die industrielle Produktion von Perillischer Säure verwendet oft Orangenöl, ein Nebenprodukt der Zitrusindustrie, als Rohmaterial. Das Biotransformationsverfahren beinhaltet die Verwendung von optimierten Hefewachstumsmedien und kontrollierten Bioreaktorbedingungen, um hohe Ausbeuten an Perillischer Säure zu erzielen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Perillische Säure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Perillische Säure kann weiter oxidiert werden, um Perillyladehyd und andere Derivate zu bilden.
Reduktion: Reduktion von Perillischer Säure kann Perillyalkohol ergeben.
Substitution: Perillische Säure kann an Substitutionsreaktionen teilnehmen, insbesondere an der Carboxylgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Thionylchlorid können verwendet werden, um die Carboxylgruppe in ein Säurechlorid umzuwandeln.
Hauptprodukte:
Oxidation: Perillyladehyd, Perillyalkohol.
Reduktion: Perillyalkohol.
Substitution: Säurechlorid-Derivate.
Wissenschaftliche Forschungsanwendungen
Perillische Säure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Untersucht wegen ihrer Rolle bei der Modulation von Immunantworten und ihres Potenzials als Antikrebsmittel.
Medizin: Untersucht wegen ihres therapeutischen Potenzials bei der Behandlung von Krebs, insbesondere Glioblastoma multiforme, und ihrer antiviralen Eigenschaften gegen Herpes-simplex-Virus
Industrie: Wird aufgrund seines angenehmen Zitrusaromas bei der Herstellung von Duftstoffen und Aromastoffen eingesetzt.
5. Wirkmechanismus
Perillische Säure entfaltet ihre Wirkungen durch mehrere Mechanismen:
Antikrebsaktivität: Es induziert Apoptose in Krebszellen, indem es die posttranslationale Isoprenylierung kleiner G-Proteine hemmt, was zu einem Zellzyklusarrest und Apoptose führt.
Immunmodulatorische Wirkungen: Perillische Säure verstärkt die Produktion von weißen Blutkörperchen und fördert die Produktion von antioxidativen Verbindungen wie Glutathion.
Antivirale Aktivität: Es hemmt die Freisetzung infektiöser Virion-Partikel aus Wirtszellen, wodurch die Reifung und Ausbreitung des Herpes-simplex-Virus verhindert wird.
Wirkmechanismus
Perillic acid exerts its effects through several mechanisms:
Anticancer Activity: It induces apoptosis in cancer cells by inhibiting the post-translational isoprenylation of small G-proteins, leading to cell cycle arrest and apoptosis.
Immunomodulatory Effects: Perillic acid enhances the production of white blood cells and promotes the production of antioxidative compounds such as glutathione.
Antiviral Activity: It inhibits the release of infective virion particles from host cells, thereby preventing the maturation and spread of the herpes simplex virus.
Vergleich Mit ähnlichen Verbindungen
Perillische Säure ähnelt anderen Monoterpenoiden wie:
Perillyalkohol: Ein Metabolit von Perillischer Säure mit starken Antikrebswirkungen.
Perillyladehyd: Ein weiteres Derivat von Limonen mit ähnlichen biologischen Aktivitäten.
Iso-Perillische Säure: Ein Regioisomer von Perillischer Säure mit vergleichbaren chemischen Eigenschaften.
Einzigartigkeit: Perillische Säure zeichnet sich durch ihre Doppelfunktion als Antikrebsmittel und Immunmodulator aus. Ihre Fähigkeit, Immunantworten zu modulieren und Apoptose in Krebszellen zu induzieren, macht sie zu einer einzigartigen und wertvollen Verbindung in der wissenschaftlichen Forschung und therapeutischen Anwendungen.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(4R)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m0/s1 |
InChI-Schlüssel |
CDSMSBUVCWHORP-QMMMGPOBSA-N |
SMILES |
CC(=C)C1CCC(=CC1)C(=O)O |
Isomerische SMILES |
CC(=C)[C@@H]1CCC(=CC1)C(=O)O |
Kanonische SMILES |
CC(=C)C1CCC(=CC1)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















